molecular formula C18H23N3 B3322534 Des Carbaldehyde Alcaftadine CAS No. 147083-12-3

Des Carbaldehyde Alcaftadine

Cat. No. B3322534
CAS RN: 147083-12-3
M. Wt: 281.4 g/mol
InChI Key: PAVVDCZCMHQYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des Carbaldehyde Alcaftadine, also known as Alcaftadine, is a H1 histamine receptor antagonist . It is primarily used for ophthalmic purposes to prevent itching associated with allergic conjunctivitis . It is also known as 2- (1-Methyl-4-piperidyl)-4.7-diazatricyclo [8.4.0.03,7]tetradeca-1 (14),3,5,10,12-pentaene .


Molecular Structure Analysis

Alcaftadine has a molecular formula of C19H21N3O and an average molecular weight of 307.3895 . It contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, and 11 aromatic bonds .


Chemical Reactions Analysis

Forced degradation studies of Alcaftadine have been carried out by examining factors suggested by ICH guidelines . The degradation products were formed in acidic, alkaline, and peroxide conditions, while the drug was stable in neutral, thermal, and photolytic degradation conditions .


Physical And Chemical Properties Analysis

Alcaftadine has a molecular formula of C19H21N3O and an average molecular weight of 307.3895 . It is a broad-spectrum antihistamine displaying a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors .

Mechanism of Action

Target of Action

Des Carbaldehyde Alcaftadine, also known as Alcaftadine, is a H1 histamine receptor antagonist . It exhibits a high affinity for histamine H1 and H2 receptors and a lower affinity for H4 receptors . The primary role of these receptors is to mediate the effects of histamine, a compound that is involved in local immune responses and acts as a neurotransmitter. By antagonizing these receptors, Alcaftadine can prevent the effects of histamine, such as itching associated with allergic conjunctivitis .

Mode of Action

Alcaftadine works by inhibiting the release of histamine from mast cells . It also decreases chemotaxis and inhibits eosinophil activation . This means that it prevents the movement of eosinophils, a type of white blood cell, towards the site of inflammation. By doing so, it helps to reduce the symptoms of allergic reactions.

Biochemical Pathways

The biochemical pathways affected by Alcaftadine primarily involve the histamine signaling pathway . Histamine, when released from mast cells, binds to histamine receptors (such as H1, H2, and H4) and triggers a cascade of reactions that lead to the symptoms of an allergic reaction. Alcaftadine, by acting as an antagonist of these receptors, prevents histamine from binding and thus interrupts this pathway .

Pharmacokinetics

Following bilateral topical ocular administration of Alcaftadine ophthalmic solution, the mean plasma Cmax of Alcaftadine was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of Alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of Alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of Alcaftadine and the active metabolite are 39.2% and 62.7% respectively .

Result of Action

The molecular and cellular effects of Alcaftadine’s action result in the prevention of itching associated with allergic conjunctivitis . By blocking the histamine receptor and inhibiting the release of histamine from mast cells, Alcaftadine reduces itching and redness of the eyes, and reduces recruitment of eosinophils after exposure to an allergen .

Safety and Hazards

Alcaftadine is generally safe for use, but like any substance, it has potential hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

properties

IUPAC Name

11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13,15,17H,6-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVDCZCMHQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2C3=CC=CC=C3CCN4C2=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des Carbaldehyde Alcaftadine
Reactant of Route 2
Des Carbaldehyde Alcaftadine
Reactant of Route 3
Des Carbaldehyde Alcaftadine
Reactant of Route 4
Des Carbaldehyde Alcaftadine
Reactant of Route 5
Des Carbaldehyde Alcaftadine
Reactant of Route 6
Reactant of Route 6
Des Carbaldehyde Alcaftadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.